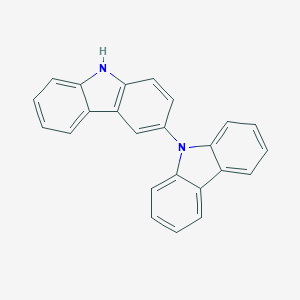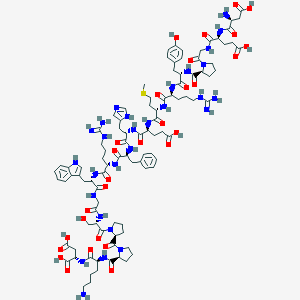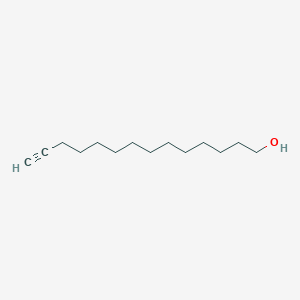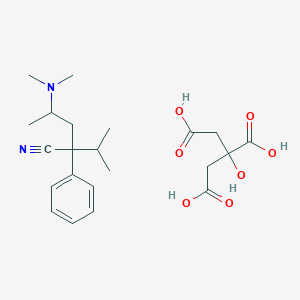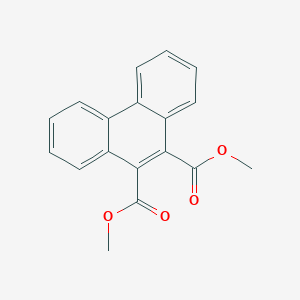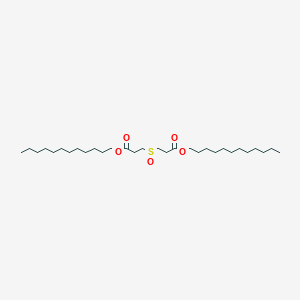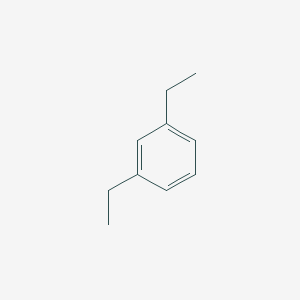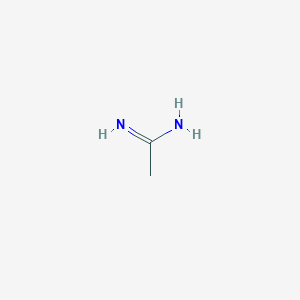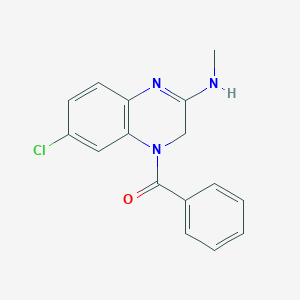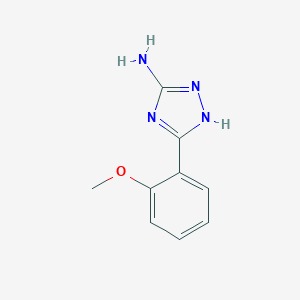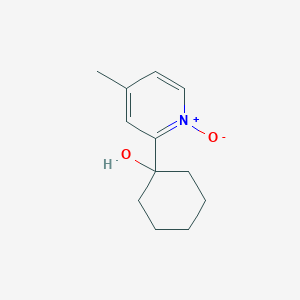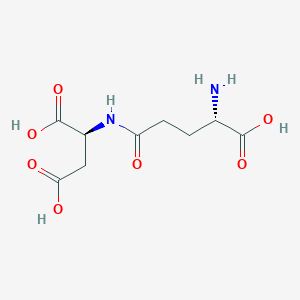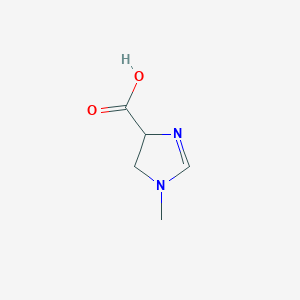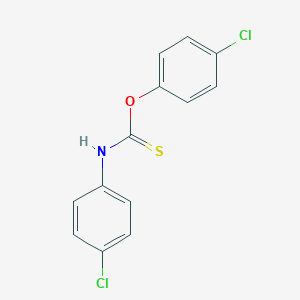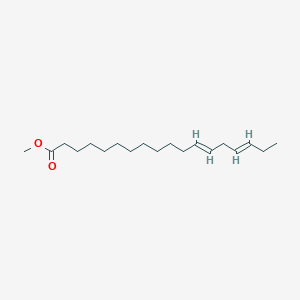
methyl (12E,15E)-octadeca-12,15-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (12E,15E)-octadeca-12,15-dienoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is an unsaturated fatty acid ester, which is commonly found in plant oils and has been shown to possess various biological activities.
Applications De Recherche Scientifique
Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been used as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate is not fully understood, but it is believed to act through various pathways such as inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid and glucose metabolism.
Effets Biochimiques Et Physiologiques
Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to regulate lipid and glucose metabolism, which may be beneficial in the treatment of diabetes and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate in lab experiments is its availability and relatively low cost. Additionally, it has been shown to possess various biological activities, which makes it a promising compound for further research. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate. One direction is to further investigate its mechanism of action and identify its target molecules. Another direction is to study its potential use in the treatment of various diseases such as cancer and diabetes. Additionally, further studies are needed to evaluate its safety and toxicity in humans. Finally, the synthesis of new derivatives of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate with improved biological activities should be explored.
In conclusion, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate is a promising compound that has shown various biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and develop new derivatives with improved biological activities.
Méthodes De Synthèse
Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate can be synthesized through the condensation reaction of methyl oleate and methyl linoleate. This reaction is catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane or ether, and the product is purified through column chromatography.
Propriétés
Numéro CAS |
18287-25-7 |
|---|---|
Nom du produit |
methyl (12E,15E)-octadeca-12,15-dienoate |
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl (12E,15E)-octadeca-12,15-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8H,3,6,9-18H2,1-2H3/b5-4+,8-7+ |
Clé InChI |
SQXLGHNKHZNVRT-AOSYACOCSA-N |
SMILES isomérique |
CC/C=C/C/C=C/CCCCCCCCCCC(=O)OC |
SMILES |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
SMILES canonique |
CCC=CCC=CCCCCCCCCCCC(=O)OC |
Synonymes |
(12Z,15Z)-12,15-Octadecadienoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



